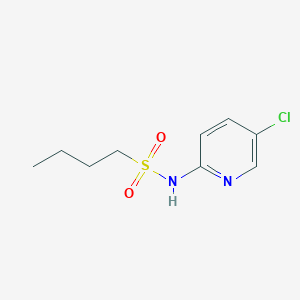
N-(5-chloro-2-pyridinyl)-1-butanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-1-butanesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first discovered by Pfizer in the early 2000s and has since been the subject of numerous scientific studies.
作用機序
N-(5-chloro-2-pyridinyl)-1-butanesulfonamide works by inhibiting JAK enzymes, which are involved in the signaling pathways that regulate immune cell function. By inhibiting these enzymes, this compound can suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the immune system, including the suppression of T-cell activation and cytokine production. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
One advantage of N-(5-chloro-2-pyridinyl)-1-butanesulfonamide is its specificity for JAK enzymes, which makes it a useful tool for studying the role of these enzymes in immune cell function. However, its potency and specificity can also make it challenging to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-(5-chloro-2-pyridinyl)-1-butanesulfonamide. Some possible areas of study include:
1. Further investigation of its effects on the immune system in different disease contexts.
2. Development of more selective JAK inhibitors based on the structure of this compound.
3. Investigation of the potential for combination therapy with other immunomodulatory agents.
4. Study of the long-term effects of this compound on immune function and overall health.
5. Development of novel drug delivery systems to improve the efficacy and safety of this compound.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential and limitations, and to explore new directions for its use in the treatment of disease.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-1-butanesulfonamide involves a multi-step process that begins with the reaction of 2-chloro-5-nitropyridine with butyl lithium to form a pyridine lithium salt. This is then reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is finally reacted with ammonia to form the desired product.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-1-butanesulfonamide has been studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, multiple sclerosis, and organ transplant rejection. It has been shown to be a potent inhibitor of Janus kinase (JAK) enzymes, which play a key role in the immune response.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-2-3-6-15(13,14)12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYJQARFHTYTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B5329030.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329037.png)
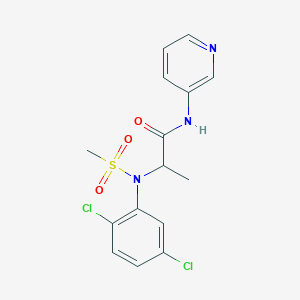
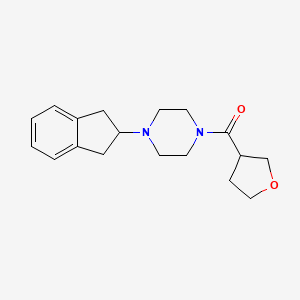
![5-amino-3-{1-cyano-2-[5-(2,4-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5329055.png)
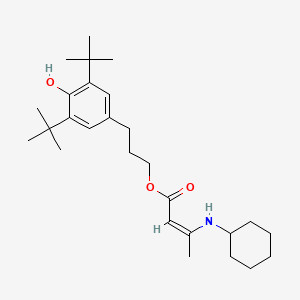
![N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329064.png)
![N-[4-(diethylamino)benzyl]-1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5329066.png)
![1-methyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-tetrazole](/img/structure/B5329082.png)
![9-[(3-ethyl-1H-indol-2-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5329103.png)
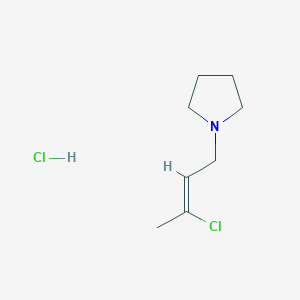
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5329113.png)